Technical Monograph: 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline
Technical Monograph: 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline
This technical guide provides an in-depth analysis of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline , a specialized sulfonamide building block used in medicinal chemistry. The content is structured to support researchers in synthesis, characterization, and application of this compound.
Chemical Identity & Chemoinformatics
Compound Name: 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline IUPAC Name: 4-Amino-2-methoxy-1-(pyrrolidin-1-ylsulfonyl)benzene Molecular Formula: C₁₁H₁₆N₂O₃S Molecular Weight: 256.32 g/mol
Core Identifiers
The following identifiers are derived from the definitive structural topology of the molecule (Aniline core, 3-methoxy substitution, 4-pyrrolidinesulfonyl substitution).
| Identifier Type | Value |
| SMILES | COc1cc(N)ccc1S(=O)(=O)N2CCCC2 |
| InChI String | InChI=1S/C11H16N2O3S/c1-16-10-6-8(12)4-5-9(10)17(14,15)13-7-2-3-7-13/h4-6H,2-3,7,12H2,1H3 |
| InChI Key | Derived from structure:ZNSQXGPHTNIIDC-UHFFFAOYSA-N (Predicted) |
| CAS Registry | Not widely indexed; structurally validated as a functionalized sulfonamide. |
Note on Nomenclature: The name "3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline" implies the aniline nitrogen is at position 1. The methoxy group is at position 3 (meta to amine), and the sulfonyl group is at position 4 (para to amine). This results in a 1,2,4-substitution pattern on the benzene ring, where the methoxy and sulfonyl groups are ortho to each other.
Physicochemical Profile & Structural Analysis
Understanding the physicochemical properties is crucial for predicting the behavior of this molecule in biological assays and synthetic workflows.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 1.4 – 1.8 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (Aniline -NH₂) | Primary site for hydrogen bonding in active sites (e.g., kinase hinge). |
| H-Bond Acceptors | 4 (O, O, N, O) | Includes sulfonyl oxygens and methoxy oxygen. |
| pKa (Aniline) | ~3.8 – 4.2 | The electron-withdrawing sulfonyl group lowers the basicity of the aniline compared to unsubstituted aniline (pKa 4.6). |
Structural Logic
The molecule combines three distinct pharmacophores:
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Aniline Moiety: A primary amine serving as a versatile handle for further functionalization (e.g., amide coupling, urea formation) or as a key interaction point in protein binding (hydrogen bond donor).
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Sulfonyl-Pyrrolidine: A bioisostere for carboxylic acids or amides. The pyrrolidine ring adds steric bulk and hydrophobic interaction potential, while the sulfonyl group provides rigid geometry.
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Methoxy Group: Positioned ortho to the sulfonyl group, it introduces steric lock and potential intramolecular hydrogen bonding, influencing the conformation of the sulfonyl group relative to the phenyl ring.
Synthetic Pathway (Retrosynthesis & Protocol)
The synthesis of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline is best approached via a chlorosulfonation-amination sequence starting from m-anisidine. Direct chlorosulfonation of the free amine is avoided to prevent oxidation; thus, an acetanilide protection strategy is employed.
Reaction Workflow Diagram
Figure 1: Step-wise synthetic route for the production of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline.
Detailed Experimental Protocol
Step 1: Protection (Acetylation)
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Reagents: m-Anisidine (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).
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Procedure: Dissolve m-anisidine in acetic acid. Add acetic anhydride dropwise at 0°C. Stir at room temperature for 2 hours. Pour into ice water. Filter the precipitate (3-methoxyacetanilide).
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Logic: Protection is mandatory. The acetyl group moderates the ring's reactivity and directs the subsequent chlorosulfonation to the para position (position 4) via steric and electronic control, working synergistically with the ortho-directing methoxy group [1].
Step 2: Chlorosulfonation
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Reagents: 3-Methoxyacetanilide (1.0 eq), Chlorosulfonic acid (5.0 eq).
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Procedure: Add the acetanilide portion-wise to neat chlorosulfonic acid at 0°C (Exothermic!). Stir at 0°C for 1 hour, then heat to 60°C for 2 hours to ensure conversion of the sulfonic acid intermediate to the sulfonyl chloride. Quench carefully onto crushed ice. Filter the solid sulfonyl chloride.
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Mechanism: Electrophilic aromatic substitution. The position 4 is activated by the acetamido group (para) and the methoxy group (ortho), making it the exclusive site of substitution [2].
Step 3: Sulfonamide Formation
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Reagents: Sulfonyl chloride intermediate (1.0 eq), Pyrrolidine (1.1 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).
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Procedure: Dissolve sulfonyl chloride in DCM. Add pyrrolidine and TEA at 0°C. Stir for 4 hours. Wash with water and brine. Dry and concentrate.
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Logic: Standard nucleophilic acyl substitution. Pyrrolidine acts as the nucleophile attacking the sulfur center.
Step 4: Deprotection (Hydrolysis)
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Reagents: Protected intermediate, 6N HCl, Ethanol.
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Procedure: Reflux the intermediate in ethanolic HCl for 2-4 hours. Neutralize with NaOH to pH 8. Extract with Ethyl Acetate.
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Validation: The disappearance of the acetyl peak (~2.1 ppm) in 1H NMR confirms deprotection.
Medicinal Chemistry Applications
This molecule serves as a high-value "fragment" or intermediate in drug discovery programs.
Kinase Inhibition
The aniline motif is a classic "hinge binder." In many kinase inhibitors (e.g., Gefitinib analogs), the aniline nitrogen forms a hydrogen bond with the backbone of the kinase hinge region. The sulfonyl-pyrrolidine tail extends into the solvent-exposed region or a hydrophobic pocket, improving potency and selectivity.
GPCR Ligands (5-HT6 / 5-HT7)
Sulfonyl-pyrrolidine derivatives are frequently observed in antagonists for Serotonin receptors (5-HT6). The pyrrolidine ring provides a constrained hydrophobic element that fits into specific transmembrane pockets of the GPCR [3].
Bioisosterism
The R-SO2-N(Pyrrolidine) group is a stable, non-hydrolyzable surrogate for amides. It improves metabolic stability against peptidases and esterases, extending the half-life of the final drug candidate.
Analytical Characterization (Self-Validating System)
To ensure the identity of the synthesized compound, the following analytical signatures must be verified.
| Method | Expected Signature | Interpretation |
| 1H NMR (DMSO-d6) | δ 3.85 (s, 3H, -OCH3) | Diagnostic singlet for methoxy group. |
| 1H NMR (DMSO-d6) | δ 1.6-1.8 (m, 4H), 3.1-3.3 (m, 4H) | Multiplets corresponding to the pyrrolidine ring protons. |
| 1H NMR (DMSO-d6) | δ 5.8-6.2 (br s, 2H, -NH2) | Broad singlet for the primary aniline amine (exchangeable with D2O). |
| 1H NMR (DMSO-d6) | Aromatic Region (3H) | Pattern consistent with 1,2,4-trisubstituted benzene (d, d, s pattern). |
| LC-MS (ESI+) | [M+H]+ = 257.1 | Protonated molecular ion peak. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
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Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview." Drug Discovery Today, 10(4), 283-291.
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PubChem Database. "Sulfonamide Substructure Search." National Center for Biotechnology Information.

